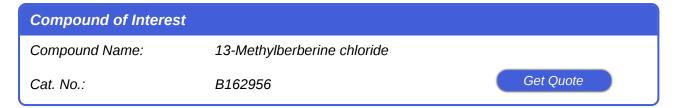


13-Methylberberine Chloride: A Comprehensive Technical Guide on Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylberberine chloride is a synthetic derivative of berberine, a well-known isoquinoline alkaloid naturally found in various plants such as Berberis vulgaris and Coptis chinensis.[1] The addition of a methyl group at the 13-position enhances its biological activity and pharmacokinetic profile compared to its parent compound.[1] This modification has made 13-Methylberberine chloride a compound of significant interest in scientific research, particularly for its potential therapeutic applications. Investigations have highlighted its anti-adipogenic, antitumor, anti-inflammatory, and antidiabetic properties.[1] Its mechanism of action is multifaceted, involving the modulation of various biochemical pathways, including cellular signaling, enzyme activity, and gene expression.[1] This guide provides an in-depth overview of the core physicochemical properties of 13-Methylberberine chloride, detailed experimental protocols for their determination, and a visualization of its key signaling pathway.

Physicochemical Properties

The fundamental physicochemical characteristics of **13-Methylberberine chloride** are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

Chemical Identity and Structure



Property	Data	Reference
IUPAC Name	5,6-dihydro-9,10-dimethoxy- 13-methyl-benzo[g]-1,3- benzodioxolo[5,6- a]quinolizinium, monochloride	[2]
Synonyms	13-MB, Dehydrothalictricavine	[2][3]
CAS Number	54260-72-9	[1][2]
Molecular Formula	C21H20CINO4	[1]
Molecular Weight	385.84 g/mol	[1]
SMILES	CC1=C2C=CC(=C(C2=C[N+]3 =C1C4=CC5=C(C=C4CC3)OC O5)OC)OC.[CI-]	[1]
InChI Key	MLEFNGNLISNJEQ- UHFFFAOYSA-M	[2]

Physical and Chemical Data

Property	Data	Reference
Physical Form	Crystalline solid	[2]
Melting Point	Data not available in cited literature.	
Solubility	Water: 1 mg/mLDMSO: 10 mg/mL[4]; 20 mg/mL (with ultrasound and heat to 60°C) [5]10% DMSO >> 90% (20% SBE-β-CD in saline): 2 mg/mL (suspended solution)[5]	[2][4][5]
Storage Conditions	-20°C, protected from light, sealed	[2][4]
Stability	≥ 4 years at -20°C	[2]



Spectroscopic Data

Property	Data	Reference
UV-Vis (λmax)	232, 266, 342, 423 nm	[2]
Mass Spectrometry	Molecular Ion [M]+: m/z 350.13867 (Calculated for C ₂₁ H ₂₀ NO ₄ +)	[3]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of **13-Methylberberine chloride**. These protocols are based on standard laboratory procedures for the characterization of organic and medicinal compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which **13-Methylberberine chloride** transitions from a solid to a liquid state. This serves as an important indicator of purity.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (closed at one end)
- 13-Methylberberine chloride sample, finely powdered
- Spatula
- Mortar and pestle (if sample is not already powdered)

Procedure:

• Sample Preparation: Ensure the **13-Methylberberine chloride** sample is a fine, dry powder. If necessary, gently grind the crystalline solid using a mortar and pestle.



- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will enter the tube.
- Packing the Sample: Tap the closed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the powder firmly into the bottom. The packed sample height should be 2-3 mm.
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set a rapid heating rate (e.g., 10-15 °C/min) to get an approximate melting range.
 - Allow the apparatus to cool below the approximate melting point.
 - Prepare a new sample and heat at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). The recorded value should be a range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the equilibrium solubility of **13-Methylberberine chloride** in various solvents.

Apparatus and Materials:

- 13-Methylberberine chloride sample
- Selected solvents (e.g., deionized water, DMSO, ethanol)
- Scintillation vials or sealed glass tubes
- Orbital shaker or rotator with temperature control



- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Analytical balance
- UV-Vis Spectrophotometer or HPLC system for quantification

Procedure:

- Sample Preparation: Add an excess amount of 13-Methylberberine chloride to a vial
 containing a known volume of the desired solvent. The presence of undissolved solid is
 necessary to ensure saturation.
- Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperaturecontrolled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.
 Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
- Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining particulate matter.
- Quantification:
 - Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
 - Measure the concentration of 13-Methylberberine chloride using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at a λmax like 423 nm) or HPLC, against a standard calibration curve.
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the solubility in units such as mg/mL or mmol/L.



UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λ max) of **13-Methylberberine chloride**, which is characteristic of its electronic structure.

Apparatus and Materials:

- UV-Vis double-beam spectrophotometer
- Matched quartz cuvettes (1 cm path length)
- 13-Methylberberine chloride sample
- Spectroscopic grade solvent (e.g., methanol or ethanol)
- Volumetric flasks and pipettes

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of 13-Methylberberine chloride and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
- Working Solution Preparation: Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 μg/mL) so that the maximum absorbance falls within the optimal range of the spectrophotometer (0.2 - 1.0 AU).
- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up.
 - Set the scanning range (e.g., 200-600 nm).
- Blank Measurement: Fill both the reference and sample cuvettes with the solvent and run a baseline correction to zero the instrument.
- Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample holder.



- Spectrum Acquisition: Scan the sample across the set wavelength range.
- Data Analysis: Identify and record the wavelengths that correspond to the maximum absorbance peaks (λmax).

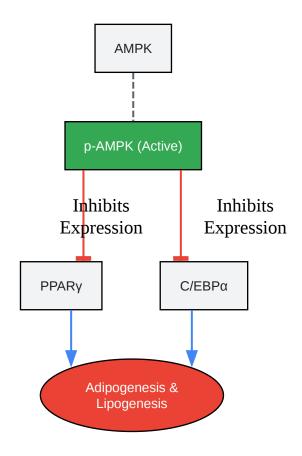
Biological Activity and Signaling Pathways

13-Methylberberine chloride has demonstrated more potent anti-adipogenic effects than its parent compound, berberine. Its mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

AMPK Signaling Pathway in Adipocytes

Activated AMPK initiates a cascade that inhibits adipogenesis (the formation of fat cells) and lipogenesis (the synthesis of lipids). **13-Methylberberine chloride** stimulates the phosphorylation and activation of AMPK. Activated AMPK then down-regulates the expression and protein levels of key adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARy) and CCAAT/enhancer-binding protein alpha (C/EBPα). This, in turn, suppresses the expression of their target genes responsible for lipid synthesis and storage. The effect is further confirmed by the attenuation of its lipid-reducing effects in the presence of an AMPK inhibitor.





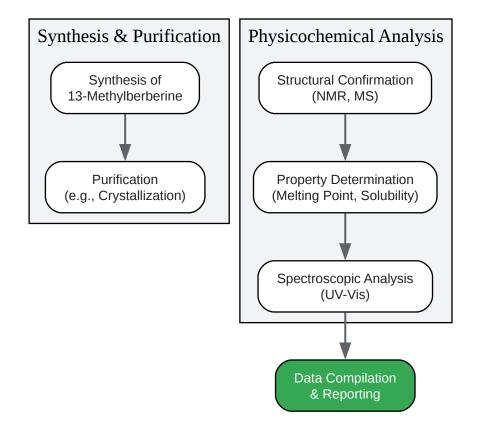
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Caption: AMPK signaling pathway activated by 13-Methylberberine chloride.

General Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a compound like **13-Methylberberine chloride** involves synthesis and purification, followed by a series of analytical tests to confirm its structure and define its properties.





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Caption: General workflow for physicochemical characterization.

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